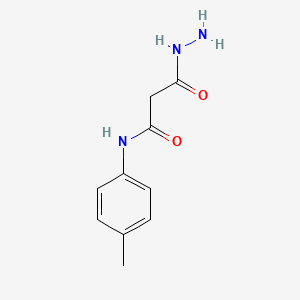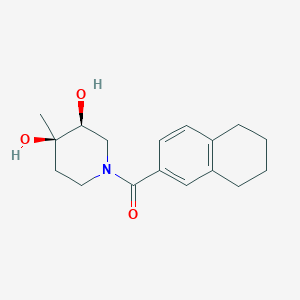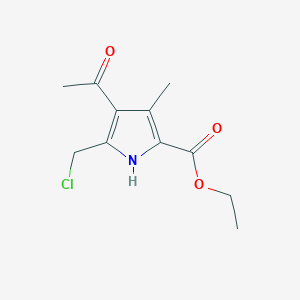
3-hydrazino-N-(4-methylphenyl)-3-oxopropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"3-hydrazino-N-(4-methylphenyl)-3-oxopropanamide" belongs to a class of organic compounds known for their hydrazine functional groups. These compounds are noted for their applications in various chemical reactions and pharmaceutical research.
Synthesis Analysis
A series of derivatives related to "this compound" have been synthesized. For instance, Shilpa A.S. and Satish Kumar M. (2023) synthesized similar compounds and screened them for anti-inflammatory activity, using derivatives like bromine substituted and methyl substituted compounds for higher activity (Shilpa A.S. & Satish Kumar.M, 2023).
Molecular Structure Analysis
In 2016, Amit Kumar et al. conducted a study on a similar compound's crystal structure, which crystallizes in the monoclinic space group and is stabilized by N–H⋅⋅⋅O and C–H⋅⋅⋅O hydrogen bonds (Amit Kumar et al., 2016).
Chemical Reactions and Properties
The reaction of "this compound" with other chemical agents leads to the formation of various derivatives and complexes. For example, K. M. Ibrahim et al. (2013) synthesized hydrazone complexes with different metals, elucidating their structure through various spectroscopic techniques (K. M. Ibrahim et al., 2013).
Physical Properties Analysis
The physical properties of these compounds, including their crystal structure and hydrogen bonding patterns, were detailed in studies like that by Amit Kumar et al. (2016). The crystallization in specific space groups and the presence of intermolecular interactions are notable physical characteristics (Amit Kumar et al., 2016).
Chemical Properties Analysis
Compounds like "this compound" exhibit a variety of chemical properties, especially when forming complexes with metals. Ibrahim et al. (2014) demonstrated this in their synthesis of hydrazone complexes, where they analyzed the bond length, bond angle, and other chemical properties (K. M. Ibrahim et al., 2014).
properties
IUPAC Name |
3-hydrazinyl-N-(4-methylphenyl)-3-oxopropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-7-2-4-8(5-3-7)12-9(14)6-10(15)13-11/h2-5H,6,11H2,1H3,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFIAWOSQNZAERP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-aminoethyl)-N-[2-(2-chloro-6-methylphenoxy)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5604152.png)
![3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)propanamide hydrochloride](/img/structure/B5604173.png)

![3-[(6-cyclopropylpyrimidin-4-yl)(methyl)amino]-1-phenylpropan-1-ol](/img/structure/B5604184.png)


![2-ethyl-8-[(3-methyl-6-oxo-1(6H)-pyridazinyl)acetyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5604204.png)



![1-[(4-chlorophenyl)sulfonyl]-N-[2-(2-oxo-1-pyrrolidinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5604231.png)

